molecular formula C10H17NO3 B1392814 Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate CAS No. 59857-87-3

Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate

Cat. No. B1392814
CAS RN: 59857-87-3
M. Wt: 199.25 g/mol
InChI Key: XVYKGBHWNDMREC-UHFFFAOYSA-N
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Description

“Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate” is a chemical compound with the CAS Number: 1363166-32-8. It has a molecular weight of 199.25 . The compound is colorless to yellow in its physical form .


Synthesis Analysis

A series of new 5-oxopyrrolidine-3-carboxylate derivatives, which include “Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate”, were synthesized from the reaction of 2- (5- ( (5-benzoyl-1H-benzo [d] [1,2,3] triazol-1-yl) methyl)-2-thioxo-1,3,4-oxadiazol-3 (2H)-yl) acetohydrazide with aromatic aldehydes and succinic anhydride .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 1-sec-butyl-5-oxo-3-pyrrolidinecarboxylate . The InChI code for this compound is 1S/C10H17NO3/c1-4-7 (2)11-6-8 (5-9 (11)12)10 (13)14-3/h7-8H,4-6H2,1-3H3 .


Physical And Chemical Properties Analysis

“Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate” is a colorless to yellow liquid . It has a molecular weight of 199.25 . The compound is stored at room temperature .

Scientific Research Applications

Antibacterial Properties

A study by Bouzard et al. (1992) explored the synthesis and structure-activity relationships of various naphthyridine-3-carboxylic acids, including compounds similar to Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate. These compounds demonstrated significant in vitro and in vivo antibacterial activities, highlighting their potential as therapeutic agents (Bouzard et al., 1992).

Chemical Synthesis and Structure Revision

Srikrishna et al. (2010) conducted a study revising the structure of a product formed from the reaction of dialkyl 2-butynoate with aniline and formaldehyde. This revision involved compounds structurally related to Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate, demonstrating the compound's relevance in organic synthesis and structural analysis (Srikrishna et al., 2010).

Applications in Catalytic Reactions

Patra et al. (2010) researched the catalyst- and steric-controlled alkenylation involving the Heck reaction of methyl 1-(2-bromoaryl)-3-(2-furyl/thienyl)-5-oxopyrrolidine-2-carboxylates. This study highlights the use of related compounds in catalytic processes, essential for understanding reaction mechanisms and developing new synthetic methods (Patra et al., 2010).

Supramolecular Arrangement Analysis

Samipillai et al. (2016) conducted a study on the crystal structure analysis of 3-oxopyrrolidines analogues, which are structurally similar to Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate. This research provides insights into the supramolecular arrangements influenced by weak intermolecular interactions, contributing to the understanding of molecular conformations and assemblies in solid-state chemistry (Samipillai et al., 2016).

Antimicrobial Agent Synthesis

Hublikar et al. (2019) synthesized novel pyrrole-3-carboxylate derivatives, exhibiting promising in vitro antimicrobial activities. This study indicates the potential of compounds similar to Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate in the development of new antimicrobial agents (Hublikar et al., 2019).

Synthesis of Heterocyclic Compounds

Porta et al. (1994) explored the synthesis of Methyl 3-Aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates, a process involving compounds similar to Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate. Such studies are crucial for developing new heterocyclic compounds with potential applications in pharmaceuticals and materials science (Porta et al., 1994).

Safety And Hazards

The safety information for “Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate” indicates that there are no GHS symbols associated with this compound . For more detailed safety information, please refer to the MSDS .

Future Directions

The future directions for “Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate” and related compounds could involve further exploration of their anti-inflammatory properties . As these compounds have shown promising results against MMPs, they could potentially be developed into effective therapeutic agents for conditions involving inflammation and tissue remodeling .

properties

IUPAC Name

methyl 1-butyl-5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-3-4-5-11-7-8(6-9(11)12)10(13)14-2/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYKGBHWNDMREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Listro, A Malacrida, FA Ambrosio, G Rossino… - International Journal of …, 2022 - mdpi.com
The insurgence of drug resistance in treating Multiple Myeloma (MM) still represents a major hamper in finding effective treatments, although over the past decades new classes of drugs…
Number of citations: 2 www.mdpi.com
L Moity, V Molinier, A Benazzouz, R Barone… - Green …, 2014 - pubs.rsc.org
… The σ-potential of methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (R 1 : C 4 H 9 and R 2 : CH 3 ) is shown in Fig. 9. This solvent belongs to the weak electron pair donor base family since …
Number of citations: 41 pubs.rsc.org

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